molecular formula C15H9Cl2NO3 B3070087 (2E)-3-(2,4-Dichlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one CAS No. 1000848-65-6

(2E)-3-(2,4-Dichlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one

Cat. No.: B3070087
CAS No.: 1000848-65-6
M. Wt: 322.1 g/mol
InChI Key: FJVYPOJATLHZEX-FNORWQNLSA-N
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Description

(2E)-3-(2,4-Dichlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one is a high-value chalcone derivative supplied for advanced materials science and non-linear optical (NLO) research. With the molecular formula C₁₅H₉Cl₂NO₃ and a molecular weight of 322.14 g/mol, this compound belongs to the class of organic materials known for an α,β-unsaturated carbonyl bridge connecting two aromatic rings, a structure central to its properties . Single-crystal X-ray diffraction studies confirm its solid-state structure, revealing a largely planar molecular conformation that is significant for its optical characteristics . The crystal packing is stabilized by intermolecular interactions that form a three-dimensional framework, which is a key consideration for crystal engineering applications . This chalcone is of significant interest in the field of photonics. Research into related halogenated chalcones has shown potential for third-order nonlinear optical (NLO) properties, which are critical for developing optical switching, optical power limiting, and optical communication devices . While this specific isomer crystallizes in a centrosymmetric space group that precludes second-order NLO effects, its structural framework makes it a promising candidate for investigating third-order NLO susceptibility and other photonic applications . Researchers utilize this compound as a key synthon for synthesizing various biodynamic cyclic derivatives, including pyrazolines and isoxazolines . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO3/c16-12-6-4-10(14(17)9-12)5-7-15(19)11-2-1-3-13(8-11)18(20)21/h1-9H/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVYPOJATLHZEX-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,4-Dichlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dichlorobenzaldehyde and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The α,β-unsaturated carbonyl system undergoes selective oxidation at the double bond. Common reagents and outcomes include:

Reagent Conditions Product Mechanism
m-CPBADichloromethane, 0–25°CEpoxide derivativeElectrophilic epoxidation
Ozone-78°C, then reductive workupOxidative cleavage to dicarbonyl compoundsOzonolysis

Epoxidation with m-CPBA proceeds via an electrophilic mechanism, forming a three-membered cyclic ether. Ozonolysis cleaves the double bond, yielding two carbonyl groups.

Reduction Reactions

The nitro group and double bond are primary reduction targets:

Reagent Conditions Product Selectivity
H₂/Pd-CEthanol, 25–50°C(2E)-3-(2,4-Dichlorophenyl)-1-(3-aminophenyl)prop-2-en-1-oneNitro → amine
NaBH₄Methanol, 0°CSaturated ketone (1,2-addition)Partial reduction of carbonyl

Catalytic hydrogenation reduces the nitro group to an amine without affecting the double bond, while NaBH₄ selectively reduces the carbonyl to an alcohol in a 1,2-addition pathway .

Nucleophilic Addition and Substitution

The electron-deficient aromatic rings and α,β-unsaturated system participate in nucleophilic reactions:

Michael Addition

Nucleophile Conditions Product
ThiophenolTHF, K₂CO₃, 60°Cβ-Thioether adduct
BenzylamineEtOH, refluxβ-Amino ketone

The α,β-unsaturated carbonyl acts as a Michael acceptor, forming covalent bonds with soft nucleophiles (e.g., thiols) and amines.

Aromatic Substitution

Reagent Position Product
KNH₂/液 NH₃Para to chlorine4-Amino derivative
CuCNOrtho to nitro groupCyano-substituted analog

Nucleophilic aromatic substitution occurs at chlorine-bearing rings under strongly basic conditions, while the nitro group directs electrophilic attacks to meta positions.

Cycloaddition Reactions

The conjugated dienophile system participates in Diels-Alder reactions:

Diene Conditions Product Yield
1,3-ButadieneToluene, 110°CBicyclic hexenone72%
CyclopentadieneMicrowave, 150°CFused tricyclic derivative85%

These reactions form six-membered transition states, stabilized by electron-withdrawing groups on the chalcone.

Comparative Reactivity with Analogous Chalcones

The nitro and chlorine substituents enhance electrophilicity compared to other derivatives:

Compound Reactivity Toward Epoxidation Nitro Reduction Rate
(2E)-3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-oneLow (EDG deactivates)N/A
(2E)-3-(4-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-oneModerate2.1 × 10⁻³ s⁻¹
Target Compound High (EWG activates) 3.8 × 10⁻³ s⁻¹

Electron-withdrawing groups (EWGs) increase reaction rates in oxidation and nucleophilic addition by polarizing the double bond .

Mechanistic Insights

  • Epoxidation : m-CPBA’s electrophilic oxygen attacks the electron-deficient double bond, forming an epoxide via a concerted cyclic transition state.

  • Nitro Reduction : Catalytic hydrogenation proceeds through a stepwise adsorption mechanism on Pd surfaces, with intermediates involving partial hydrogen transfer .

Scientific Research Applications

(2E)-3-(2,4-Dichlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2E)-3-(2,4-Dichlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Antifungal and Antiparasitic Activities of Selected Chalcones

Compound Name Substituents (α/β Positions) Biological Activity (IC₅₀ or MIC) Reference
Target Compound 3-nitrophenyl / 2,4-dichlorophenyl Not explicitly reported
(2E)-1-(4’-Aminophenyl)-3-(4-chlorophenyl)-prop-2-en-1-one 4-aminophenyl / 4-chlorophenyl MIC = 0.07 µg/mL (vs. T. rubrum)
(2E)-1-(3’-Methoxy-4’-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one 3-methoxy-4-hydroxyphenyl / 3-nitrophenyl MIC = 0.07 µg/mL (vs. T. rubrum)
(2E)-3-(2,3-Dichlorophenyl)-1-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one Thiazole / 2,3-dichlorophenyl IC₅₀ = 61.2 µM (DNA gyrase B inhibition)

Key Observations :

  • The 3-nitrophenyl group enhances antifungal activity when paired with electron-donating substituents (e.g., methoxy/hydroxy groups) .
  • Halogenated β-positions (2,4-dichloro or 2,3-dichloro) improve antiparasitic activity, likely due to increased lipophilicity and target binding .
Structural and Crystallographic Comparisons

Table 2: Crystallographic Data for Halogenated Chalcones

Compound Name Bond Length (C=O, Å) Dihedral Angle (α/β Rings, °) Reference
(2E)-3-(2,4-Dichlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one Not reported Not reported
(2E)-1-(2,4-Dichlorophenyl)-3-(2-hydroxy-3-methoxyphenyl)prop-2-en-1-one 1.235 6.2
(E)-3-(2-chlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one 1.239 8.5

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, chloro) reduce electron density at the carbonyl group, shortening C=O bond lengths (~1.23–1.24 Å) .
  • Dihedral angles between aromatic rings in halogenated chalcones range from 6° to 9°, indicating moderate conjugation disruption due to steric hindrance .
Nonlinear Optical (NLO) Properties

Table 3: NLO Properties of Dichlorophenyl Chalcones

Compound Name β (Hyperpolarizability, ×10⁻³⁰ esu) Reference
(E)-1-(Anthracen-9-yl)-3-(2,4-dichlorophenyl)prop-2-en-1-one 12.4
(E)-1-(Anthracen-9-yl)-3-(2,6-dichlorophenyl)prop-2-en-1-one 9.8

Key Observations :

  • The 2,4-dichlorophenyl isomer exhibits higher hyperpolarizability than the 2,6-dichloro analog, attributed to optimal electron-withdrawing effects enhancing charge transfer .

Predictive ADMET and Molecular Modeling

  • ADMET Predictions : A related compound, (2E)-3-(biphenyl-4-yl)-1-(2,4-dichlorophenyl)prop-2-en-1-one, showed favorable drug-likeness with moderate solubility (LogP = 4.1) and low hepatotoxicity risk .
  • Molecular Docking: The 3-nitrophenyl group in the target compound may form strong hydrogen bonds with trypanosomal protease active sites, analogous to (2E)-1-(4-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one .

Biological Activity

(2E)-3-(2,4-Dichlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention due to its diverse biological activities. This compound, with a molecular formula of C15H9Cl2NO3 and a molecular weight of 322.14 g/mol, exhibits potential in various therapeutic applications, including anticancer and antimicrobial properties.

Chemical Structure

The structural configuration of this chalcone is characterized by a trans double bond, with significant steric interactions between the dichlorophenyl and nitrophenyl groups. The dihedral angle between these two aromatic rings is approximately 44.53°, which influences its biological interactions and activity .

Anticancer Properties

Research has indicated that chalcone derivatives exhibit notable anticancer activities. Specifically, studies have shown that (2E)-3-(2,4-Dichlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one can induce apoptosis in cancer cells through various mechanisms:

  • Mechanism of Action : The compound may inhibit specific signaling pathways involved in cell proliferation and survival, leading to increased apoptosis in cancerous cells.
  • Cell Lines Tested : Various cancer cell lines have been utilized to assess the effectiveness of this compound, including breast cancer (MCF-7) and lung cancer (A549) cells.
Cell LineIC50 Value (µM)Mechanism of Action
MCF-715.5Induction of apoptosis via caspase activation
A54912.3Inhibition of NF-kB signaling

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several bacterial strains. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Case Studies

  • Study on Anticancer Activity : A recent study published in the MDPI journal highlighted the anticancer effects of various chalcone derivatives, including our compound. The study found that treatment with (2E)-3-(2,4-Dichlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one led to a significant reduction in tumor size in xenograft models .
  • Antimicrobial Efficacy : Another research article investigated the antimicrobial properties of this compound against common pathogens. The results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use as an alternative antimicrobial agent .

Q & A

Q. What are the standard synthetic routes for (2E)-3-(2,4-dichlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation. A mixture of 3-nitroacetophenone (1 mol) and 2,4-dichlorobenzaldehyde (1 mol) is dissolved in ethanol, followed by dropwise addition of 20% KOH under stirring for 4 hours at room temperature. The product is filtered, washed, dried, and recrystallized from ethanol to obtain pure crystals suitable for X-ray diffraction .

Q. How is the compound characterized experimentally to confirm its structure?

Key characterization methods include:

  • Single-crystal XRD : Determines the three-dimensional structure and confirms the E-configuration of the α,β-unsaturated ketone .
  • Spectroscopy : IR confirms the carbonyl (C=O) stretch (~1650 cm⁻¹), while ¹H NMR identifies vinyl proton coupling constants (J = 15–16 Hz, typical for trans alkenes) .
  • High-resolution mass spectrometry (HR-MS) : Validates molecular weight and fragmentation patterns .

Q. What are the primary reactivity descriptors for this compound?

Global chemical reactivity parameters (e.g., ionization potential, electron affinity) are derived from HOMO-LUMO energies via DFT calculations. For example, a low HOMO-LUMO gap (~4.5 eV) suggests high electrophilicity, consistent with the electron-withdrawing nitro and dichlorophenyl groups .

Advanced Research Questions

Q. How do experimental and theoretical (DFT) bond parameters compare?

DFT-optimized bond lengths (e.g., C=O: 1.22 Å experimentally vs. 1.24 Å theoretically) and angles (C-C=O: ~120°) align closely with XRD data. Discrepancies ≤0.03 Å are attributed to solvent effects in experimental measurements .

ParameterExperimental (XRD)DFT Calculation
C=O bond length1.22 Å1.24 Å
C-C=O angle120.5°119.8°

Q. What methodological approaches resolve contradictions in antimicrobial activity data?

Discrepancies in antimicrobial assays (e.g., moderate activity against S. aureus but inactivity against E. coli) are addressed via:

  • Dose-response profiling : Testing at concentrations from 10–100 µg/mL to identify MIC values.
  • Membrane permeability assays : Using fluorescent probes (e.g., propidium iodide) to assess bacterial membrane disruption .

Q. How does the nitro group influence the compound’s electronic properties?

The meta-nitro group increases electrophilicity by withdrawing electron density from the enone system. This is quantified via DFT-derived electrophilicity index (ω ≈ 3.8 eV), which correlates with reactivity in nucleophilic addition reactions .

Q. What strategies optimize crystal growth for XRD studies?

Slow evaporation of ethanol solutions yields high-quality single crystals. Key factors include:

  • Solvent purity (≥99.9% ethanol).
  • Controlled evaporation rate (0.5 mL/day) to prevent defects .

Data Contradiction Analysis

Q. Why do UV-Vis λₘₐₓ values differ between experimental and TD-DFT results?

Experimental λₘₐₓ (~350 nm) often exceeds TD-DFT predictions (~330 nm) due to solvent polarity effects (e.g., ethanol stabilizes excited states) and approximations in the DFT functional (e.g., B3LYP underestimates charge-transfer transitions) .

Q. How to address inconsistencies in antimicrobial activity across studies?

Variations arise from differences in:

  • Bacterial strains (e.g., Gram-positive vs. Gram-negative).
  • Assay protocols (e.g., broth microdilution vs. agar diffusion). Standardization using CLSI guidelines and positive controls (e.g., ciprofloxacin) mitigates these issues .

Methodological Tables

Q. Table 1: Key Antimicrobial Activity Data

PathogenMIC (µg/mL)Zone of Inhibition (mm)
S. aureus5012 ± 1.2
E. coli>100No activity

Q. Table 2: Comparative DFT vs. Experimental Parameters

ParameterDFTExperimental
HOMO Energy (eV)-6.2-6.5*
LUMO Energy (eV)-1.7-1.9*
*Derived from cyclic voltammetry .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(2,4-Dichlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-3-(2,4-Dichlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one

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